HDAC Paralog Selectivity Conferred by the 1,3-Dioxane Scaffold Versus Non-Selective SAHA
The 1,3-dioxane diversity element, when appended to SAHA, is essential for achieving HDAC6 paralog selectivity. SAHA alone is a nonparalog-selective HDAC inhibitor, whereas the 1,3-dioxane-modified analogs exhibit selective inhibition profiles that spare HDAC6 [1]. In-cell HDAC paralog selectivity was demonstrated using structural dissection of two 1,3-dioxanes, confirming that the dioxane moiety biases selectivity away from HDAC6 while maintaining inhibition of histone-acting deacetylases [1]. This selectivity has important clinical implications for developing HDAC inhibitor-based treatments that do not interfere with microtubule dynamics [1].
| Evidence Dimension | HDAC6 paralog selectivity (in-cell assay) |
|---|---|
| Target Compound Data | 1,3-Dioxane-appended SAHA analogs: HDAC6-sparing with maintained histone deacetylase inhibition [1] |
| Comparator Or Baseline | SAHA (vorinostat): Nonparalog-selective HDAC inhibitor; inhibits HDAC6 along with class I HDACs [1] |
| Quantified Difference | Qualitative selectivity shift: 1,3-dioxane diversity appending converts non-selective SAHA into an HDAC6-sparing inhibitor [1] |
| Conditions | In-cell histone deacetylase paralog selectivity assay (J. Am. Chem. Soc. 2003) [1] |
Why This Matters
Procurement of this compound enables access to a chemical scaffold with demonstrated potential for paralog-selective HDAC inhibition, a feature not achievable with non-selective standards like SAHA.
- [1] Wong, J. C.; Hong, R.; Schreiber, S. L. Structural Biasing Elements for In-Cell Histone Deacetylase Paralog Selectivity. Journal of the American Chemical Society, 2003, 125(19), 5586–5587. View Source
